1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride
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Overview
Description
1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride typically involves multi-step organic reactions. The process starts with the preparation of the core pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine structure, followed by the introduction of the piperidin-3-yl group and the hydroxy functional group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidin-3-yl group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one
- 2-(4-Piperidinyl)pyrimidine
- 3-Piperidin-1-ylpropanohydrazide
Uniqueness
1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride stands out due to its unique combination of functional groups and ring structures. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H25Cl2N5O2 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
5-piperidin-3-yl-11-propanoyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride |
InChI |
InChI=1S/C17H23N5O2.2ClH/c1-2-16(23)21-7-5-13-12(10-21)17(24)22-15(19-13)8-14(20-22)11-4-3-6-18-9-11;;/h8,11,18,20H,2-7,9-10H2,1H3;2*1H |
InChI Key |
ROSKWKHODRMVNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4CCCNC4.Cl.Cl |
Origin of Product |
United States |
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